molecular formula C8H4ClIO3S B1395088 7-Iodobenzofuran-5-sulfonyl chloride CAS No. 856678-58-5

7-Iodobenzofuran-5-sulfonyl chloride

Cat. No.: B1395088
CAS No.: 856678-58-5
M. Wt: 342.54 g/mol
InChI Key: JRNYAXAKWGEDMF-UHFFFAOYSA-N
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Description

7-Iodobenzofuran-5-sulfonyl chloride is a versatile reagent widely used in organic synthesis. It is known for its ability to introduce sulfonyl chloride groups into various compounds, making it a valuable intermediate in the preparation of functionalized molecules. The compound has the molecular formula C8H4ClIO3S and a molecular weight of 342.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran-5-sulfonyl chloride typically involves the sulfonylation of 7-iodobenzofuran. One common method includes the reaction of 7-iodobenzofuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with a purity of 97% .

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and biaryl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Iodobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent for the modification of biomolecules, aiding in the study of biological processes.

    Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Iodobenzofuran-5-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into organic compounds .

Comparison with Similar Compounds

  • 7-Bromobenzofuran-5-sulfonyl chloride
  • 7-Chlorobenzofuran-5-sulfonyl chloride
  • 7-Fluorobenzofuran-5-sulfonyl chloride

Comparison: Compared to its analogs, 7-Iodobenzofuran-5-sulfonyl chloride is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodine atom can also participate in halogen bonding, providing additional versatility in molecular design .

Properties

IUPAC Name

7-iodo-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNYAXAKWGEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695093
Record name 7-Iodo-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856678-58-5
Record name 7-Iodo-5-benzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856678-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AIBN (270 mg, 1.3 mmol) and NBS (2.5 g, 14 mmol) were added to 7-iodo-2,3-dihydro-benzofuran-5-sulfonyl chloride (4.4 g, 13 mmol; Intermediate 55) in chlorobenzene (30 mL) at 70° C. The heating was turned off one hour after the addition. Acetonitrile (30 mL) was added and the organic phase was washed with sodium sulphite in water. The organic phase was separated and the volatiles were evaporated to give 4 g (90%) of the title compound as yellow crystals. 1H NMR 270 MHz (CDCl3) δ ppm 7.07 (d, J=2.23 Hz, 1H) 7.90 (d, J=2.23 Hz, 1H) 8.29-8.37 (m, 1H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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